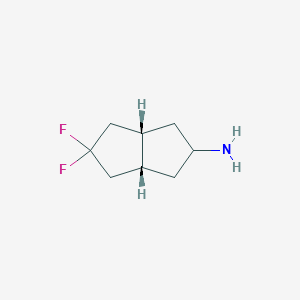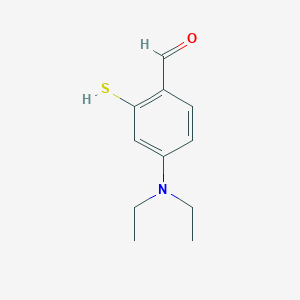
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is a glycine derivative that belongs to a class of non-proteinogenic amino acidsIts unique structure, featuring an ethyl ester group and a substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method utilizes bismuth salts as catalysts, which are mild, non-toxic, and commercially viable. The reaction proceeds via N–H insertion, leading to the formation of the desired glycine derivative with high yields .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of bismuth catalysts is particularly advantageous due to their low toxicity and environmental friendliness. The reaction conditions are optimized to ensure maximum yield and purity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which ethyl 2-amino-2-(3,5-dimethylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(3,5-dimethylphenyl)acetate
- 2-acetamido-4,5-dimethylphenyl acetate
- Ethyl 2- (4-aminophenyl)-2- (phenylamino) acetate
Comparison: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7,11H,4,13H2,1-3H3 |
Clé InChI |
AFBJYQFNZQHEIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC(=C1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





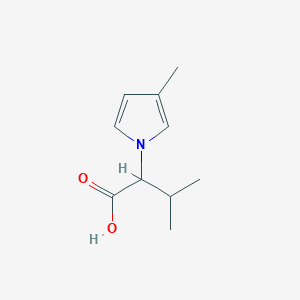

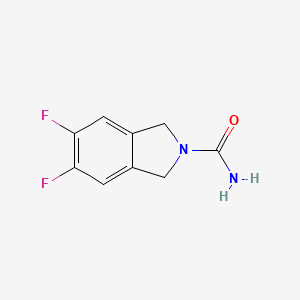
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
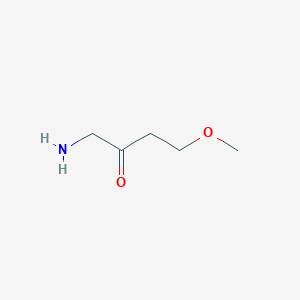
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
